molecular formula C10H16O3 B1327829 Ethyl 5-cyclopropyl-5-oxovalerate CAS No. 898776-27-7

Ethyl 5-cyclopropyl-5-oxovalerate

Cat. No.: B1327829
CAS No.: 898776-27-7
M. Wt: 184.23 g/mol
InChI Key: JXXMFAGRMYXHTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-cyclopropyl-5-oxovalerate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 5-cyclopropyl-5-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyclopropyl-5-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-cyclopropyl-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyclopropyl group may also influence the compound’s reactivity and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and an ester functional group, which confer distinct chemical and physical properties. The cyclopropyl group introduces ring strain, affecting the compound’s reactivity, while the ester group allows for various chemical transformations .

Properties

IUPAC Name

ethyl 5-cyclopropyl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXMFAGRMYXHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645660
Record name Ethyl 5-cyclopropyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-27-7
Record name Ethyl 5-cyclopropyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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